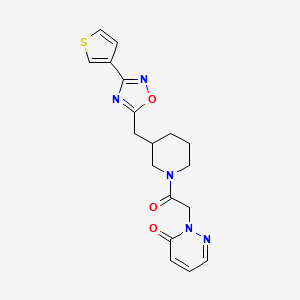

2-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one is an interesting compound that showcases a blend of different functional groups and heterocyclic structures. This compound combines elements from thiophenes, oxadiazoles, piperidines, and pyridazines, making it a versatile molecule for various chemical and biological studies.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis involves forming the oxadiazole ring, followed by the attachment of the thiophene moiety. The piperidine ring is then incorporated, and finally, the pyridazinone structure is introduced. Reactions are usually conducted under controlled temperatures and in the presence of specific catalysts or reagents to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the synthesis would follow similar steps but optimized for larger batches. It involves stringent quality control and use of automated systems to maintain consistency in product quality. The reaction conditions, such as solvent choice, temperature, and pressure, are fine-tuned to maximize yield and purity.

Types of Reactions

The compound undergoes various chemical reactions including oxidation, reduction, and substitution. Each functional group in the molecule provides a distinct site for chemical reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the thiophene or piperidine moieties.

Reduction: Hydrogenation catalysts such as palladium on carbon can reduce the oxadiazole or pyridazinone rings.

Substitution: Halogenation reagents or nucleophilic substitutions using alkyl halides can modify the thiophene or piperidine rings.

Major Products Formed

The reactions yield various derivatives of the initial compound, such as hydroxylated or halogenated versions. Each derivative can exhibit unique chemical or biological properties.

Chemistry

This compound is valuable in organic synthesis due to its multifunctional nature. It serves as a building block for more complex molecules, useful in designing new chemical entities.

Biology

In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets.

Medicine

Potential therapeutic uses include acting as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific pathways makes it a candidate for drug development.

Industry

Industrially, it is used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or DNA. Its structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved include inhibition of enzymatic activity or interference with signaling pathways.

Comparison with Similar Compounds

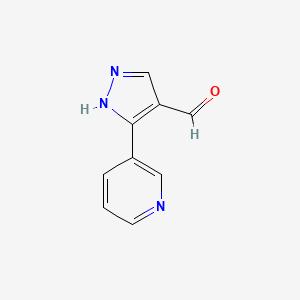

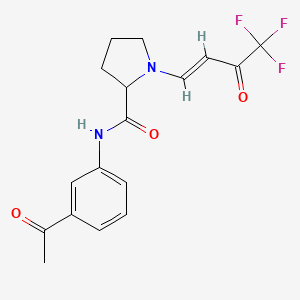

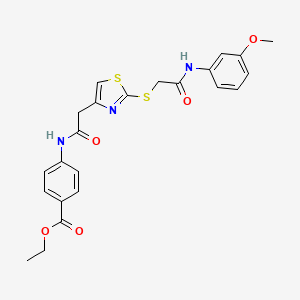

Similar compounds include other heterocyclic structures like:

3-(thiophen-3-yl)-1,2,4-oxadiazole derivatives

Piperidinyl-oxadiazoles

Pyridazinone analogs

Uniqueness

What sets 2-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one apart is its combination of multiple heterocyclic rings, which provides a unique platform for diverse chemical and biological activities. This complexity allows for a broader range of interactions and applications compared to simpler analogs.

Properties

IUPAC Name |

2-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c24-16-4-1-6-19-23(16)11-17(25)22-7-2-3-13(10-22)9-15-20-18(21-26-15)14-5-8-27-12-14/h1,4-6,8,12-13H,2-3,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGRODLARBWCIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2628075.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide](/img/structure/B2628077.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2628080.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2628081.png)

![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)

![6-(4-Fluorophenyl)-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2628094.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2628096.png)

![4-ETHOXY-3-[(FURAN-2-YLMETHYL)AMINO]-4-OXOBUTANOIC ACID](/img/structure/B2628097.png)